molecular formula C10H6N4O B15223119 6-Oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carbonitrile

6-Oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carbonitrile

Katalognummer: B15223119
Molekulargewicht: 198.18 g/mol
InChI-Schlüssel: XKHPZDRSNWBIRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are fundamental components of nucleic acids, such as DNA and RNA

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carbonitrile typically involves the reaction of active methylenes or substituted methyl acrylate with nitrogen-containing precursors such as amidines or thiourea. These reactions can be carried out in water or other organic solvents . Another method involves the use of the Vilsmeier–Haack reagent, which is versatile in formylating various heterocyclic compounds .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

6-Oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized pyrimidine derivative, while reduction could produce a more reduced form of the compound.

Wissenschaftliche Forschungsanwendungen

6-Oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carbonitrile has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and as a building block for biologically active molecules.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 6-Oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrimidinone: Another nitrogen-containing heterocycle with similar structural properties.

    Pyridin-2-yl derivatives: Compounds that share the pyridine ring structure.

Uniqueness

6-Oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carbonitrile is unique due to its combination of the pyridine and pyrimidine rings, which imparts distinct chemical and biological properties. This dual-ring structure can enhance its binding affinity to specific targets and increase its versatility in various applications .

Eigenschaften

Molekularformel

C10H6N4O

Molekulargewicht

198.18 g/mol

IUPAC-Name

6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C10H6N4O/c11-5-7-6-13-9(14-10(7)15)8-3-1-2-4-12-8/h1-4,6H,(H,13,14,15)

InChI-Schlüssel

XKHPZDRSNWBIRY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)C2=NC=C(C(=O)N2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.